(Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one

Description

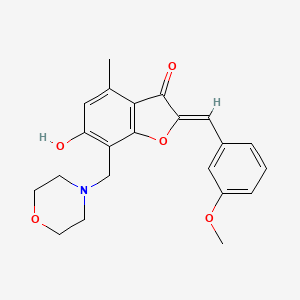

The compound (Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by:

- 6-hydroxy substitution on the benzofuran core.

- 3-methoxybenzylidene group at position 2, contributing to π-conjugation and electronic effects.

- 4-methyl group, enhancing steric stability.

- 7-morpholinomethyl substituent, a polar moiety that improves solubility and bioavailability .

This compound’s structural complexity makes it a candidate for diverse pharmacological applications, particularly in targeting enzymes like tyrosinase due to its benzylidene and morpholine motifs .

Properties

IUPAC Name |

(2Z)-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-4-methyl-7-(morpholin-4-ylmethyl)-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO5/c1-14-10-18(24)17(13-23-6-8-27-9-7-23)22-20(14)21(25)19(28-22)12-15-4-3-5-16(11-15)26-2/h3-5,10-12,24H,6-9,13H2,1-2H3/b19-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLSSBNYUBUTMDZ-UNOMPAQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=C1C(=O)C(=CC3=CC(=CC=C3)OC)O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C2=C1C(=O)/C(=C/C3=CC(=CC=C3)OC)/O2)CN4CCOCC4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a benzofuran core with several functional groups, including:

- Hydroxyl group at position 6

- Methoxybenzylidene moiety at position 2

- Morpholinomethyl substituent at position 7

These structural elements contribute to its biological properties, enhancing its interaction with various biological targets.

1. Antioxidant Properties

Benzofuran derivatives are recognized for their ability to scavenge free radicals, which helps reduce oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

2. Antimicrobial Activity

Research indicates that similar benzofuran compounds exhibit antimicrobial effects against several bacterial and fungal strains. This suggests potential applications in treating infections and developing new antibiotics.

3. Anticancer Effects

Preliminary studies have shown that this compound may inhibit cancer cell proliferation through mechanisms such as:

- Induction of apoptosis : The compound has been reported to activate apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function.

- Cell cycle arrest : It may interfere with the normal progression of the cell cycle, leading to reduced cell division.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- NF-kB Pathway : Similar benzofuran derivatives have demonstrated the ability to suppress NF-kB activity, a critical factor in inflammation and cancer progression .

- Caspase Activation : Studies show that exposure to benzofuran derivatives can lead to increased caspase activity, indicating the induction of apoptosis in cancer cells .

Research Findings

Several studies have investigated the biological activities of benzofuran derivatives, providing insights into their potential therapeutic applications:

Case Studies

- Anti-inflammatory Activity : A study reported that a related benzofuran derivative significantly reduced inflammatory markers in animal models of chronic inflammation, suggesting potential use in treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Research on structurally similar compounds revealed that they could effectively inhibit the growth of various cancer cell lines, including breast and lung cancer cells, with IC50 values comparable to established chemotherapeutics .

Scientific Research Applications

Medicinal Chemistry

Research indicates that this compound may exhibit various pharmacological activities, making it a candidate for drug development. Its structural features allow for interactions with specific molecular targets, which could lead to therapeutic applications in areas such as:

- Cancer Treatment : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness in targeting cancer pathways in vitro .

- Diabetes Management : The compound has been investigated for its potential as a DRAK2 inhibitor, which protects islet β-cells from apoptosis. This suggests a promising strategy for diabetes treatment .

The biological activity of (Z)-6-hydroxy-2-(3-methoxybenzylidene)-4-methyl-7-(morpholinomethyl)benzofuran-3(2H)-one is attributed to its ability to interact with various biological targets:

- Antioxidant Activity : The compound can scavenge free radicals, reducing oxidative stress and potentially preventing cellular damage. Studies have indicated that similar benzofuran derivatives possess significant antioxidant properties .

- Antimicrobial Properties : It exhibits effectiveness against various bacterial and fungal strains. Laboratory studies have shown inhibition of pathogens such as Staphylococcus aureus and Candida albicans .

Chemical Synthesis

In synthetic chemistry, the compound serves as an important building block for more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis. The synthesis typically involves multi-step organic reactions, including condensation reactions under basic conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogues of Benzofuran-3(2H)-one Derivatives

Key analogs (Table 1) include compounds from recent synthetic studies:

Table 1 : Structural and physicochemical comparison of benzofuran-3(2H)-one derivatives.

Key Observations:

Substituent Effects on Solubility: The morpholinomethyl group in the target compound likely enhances water solubility compared to analogs with hydroxy or methoxy groups alone, as morpholine’s polarity facilitates hydrogen bonding . Compound 6x, with a 4-hydroxy group, shows reduced solubility due to strong intermolecular H-bonding, reflected in its high melting point (261°C) .

Synthetic Accessibility: Analogs like 6w (93.5% yield) are synthesized efficiently via aldol condensation between benzofuran-3(2H)-one and substituted benzaldehydes . The target compound’s lower yield (if reported) may arise from the complexity of introducing the morpholinomethyl group.

Bioactivity: Compound 65 demonstrates tyrosinase inhibition, attributed to its dihydroxybenzylidene and dimethylamino groups . The target compound’s morpholine moiety may offer similar or enhanced activity due to improved solubility and enzyme interaction.

Role of the Morpholinomethyl Group

The 7-morpholinomethyl substituent distinguishes the target compound from analogs:

- Bioavailability: Morpholine-containing compounds often exhibit higher bioavailability scores (0.55–0.56) compared to non-polar derivatives, as noted in analogous studies .

Spectral and Physical Property Trends

- Melting Points : Analogs with multiple hydroxy groups (e.g., 6x , 6y ) exhibit higher melting points due to H-bonding networks. The target compound’s melting point is unreported but may be lower due to morpholine’s steric effects.

- NMR Signatures : The target compound’s ¹H NMR would show distinct peaks for the morpholine protons (~δ 3.5–4.0 ppm) and the 3-methoxybenzylidene olefinic proton (~δ 7.0–7.5 ppm), aligning with patterns in analogs like 6w and 65 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.